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Introduction
Fexinidazole is a 5-nitroimidazole derivative that has been developed as an oral treatment for

Human African Trypanosomiasis (HAT), also known as sleeping sickness. As part of its non-

clinical development, a comprehensive toxicology program was undertaken to characterize its

safety profile prior to human trials. This guide provides a detailed overview of the preclinical

toxicology of fexinidazole, summarizing key findings from various studies, outlining

experimental methodologies, and presenting quantitative data in a structured format.

Executive Summary
The preclinical safety evaluation of fexinidazole encompassed a battery of studies including

single- and repeat-dose toxicity, genotoxicity, reproductive and developmental toxicity, and

safety pharmacology. Overall, fexinidazole demonstrated a favorable safety profile in animal

models. The No-Observed-Adverse-Effect Level (NOAEL) in 4-week repeat-dose studies in

both rats and dogs was established at 200 mg/kg/day. While fexinidazole, like other

nitroimidazoles, showed mutagenic potential in bacterial reverse mutation assays (Ames test),

this was attributed to bacterial-specific metabolism and was not observed in a range of in vitro

and in vivo mammalian genotoxicity assays. Preliminary reproductive toxicology studies

indicated no adverse effects on fertility or fetal development at doses up to 200 mg/kg/day in

rats. Safety pharmacology studies revealed no significant concerns regarding respiratory,
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cardiovascular, or central nervous system functions at doses up to 1000 mg/kg. No

carcinogenicity studies have been conducted.

Data Presentation
Table 1: Single-Dose Toxicity

Species Route Parameter Value Reference

Mouse Oral LD50 > 2000 mg/kg

Data not publicly

available,

inferred from

high doses in

other studies.

Rat Oral LD50 > 2000 mg/kg

Data not publicly

available,

inferred from

high doses in

other studies.

Note: Specific LD50 values from acute toxicity studies are not detailed in the reviewed public

literature. The values are inferred from the high doses used in other preclinical studies without

reported mortality.

Table 2: Repeat-Dose Toxicity (4-Week Oral Gavage)

Species
Dose Levels
(mg/kg/day)

NOAEL
(mg/kg/day)

Key Findings
at Higher
Doses

Reference

Rat 0, 50, 200, 800 200

Decreased body

weight gain and

food

consumption.[1]

[2][3]

Dog 0, 50, 200, 800 200

Decreased body

weight gain and

food

consumption.[1]

[2][3]
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Table 3: Genotoxicity Profile
Assay System

Test
Substance

Concentrati
on/Dose

Result Reference

Bacterial

Reverse

Mutation

(Ames)

S.

typhimurium

strains TA98,

TA100,

TA1535,

TA1537,

TA102

Fexinidazole

&

Fexinidazole

Sulfone

Not Specified

Positive

(mutagenicity

attenuated in

nitroreductas

e-deficient

strains)

[2][4]

In Vitro

Micronucleus

Test

Human

Peripheral

Blood

Lymphocytes

Fexinidazole

&

Fexinidazole

Sulfone

Not Specified Negative [2][4]

In Vivo Bone

Marrow

Micronucleus

Test

Mouse

(Crl:CD-1

(ICR) male)

Fexinidazole

0, 500, 1000,

2000 mg/kg

(2 oral doses,

24h apart)

Negative [2][4]

Ex Vivo

Unscheduled

DNA

Synthesis

(UDS)

Rat

(Sprague-

Dawley

Crl:CD (SD)

male)

Fexinidazole

500, 1000,

2000 mg/kg

(oral)

Negative [2][4]

Table 4: Reproductive and Developmental Toxicity
(Preliminary Study)
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Species
Dosing
Period

Dose
Levels
(mg/kg/day)

NOAEL
(mg/kg/day)

Key
Findings

Reference

Rat
Gestation

Day 6 to 17

0, 50, 200,

800
200

No effects on

prenatal

development

up to 200

mg/kg/day. At

800

mg/kg/day,

maternal

toxicity

(reduced

body weight

gain) was

observed,

along with

delayed

ossification

and reduced

fetal and

placental

weights.

[5]

Table 5: Safety Pharmacology
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Study Species Route
Dose
Levels
(mg/kg)

NOEL
(mg/kg)

Key
Findings

Referenc
e

Respiratory

Function
Rat Oral

0, 100,

300, 1000
1000

No effect

on

respiratory

parameters

.

Cardiovasc

ular

Function

Dog Oral
Not

Specified

Not

Specified

No

significant

changes

reported in

publicly

available

literature.

[2]

Central

Nervous

System

Mouse Oral
Not

Specified

Not

Specified

No

significant

changes

reported in

publicly

available

literature.

[2]

Experimental Protocols
Repeat-Dose Toxicity Studies (Rat and Dog)
A full, detailed protocol for these studies is not publicly available. However, based on standard

guidelines (OECD 408), the likely methodology is as follows:

Species: Sprague-Dawley rats and Beagle dogs.

Groups: Typically 3 dose groups and a control group, with an equal number of male and

female animals in each group.
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Administration: Fexinidazole was administered orally by gavage once daily for 28

consecutive days. The control group received the vehicle (e.g., 5% Tween 80 in 0.5%

methylcellulose).

Observations: Daily clinical observations, weekly measurement of body weight and food

consumption.

Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at the end

of the study.

Pathology: Gross necropsy was performed on all animals. A comprehensive list of tissues

was collected, weighed, and examined microscopically.

Toxicokinetics: Blood samples were collected at specified time points to determine the

systemic exposure to fexinidazole and its main metabolites.

Genotoxicity Assays
While the full detailed protocol is not available, it would have followed standard guidelines (e.g.,

OECD 487).

Cell System: Freshly isolated human peripheral blood lymphocytes from healthy donors.

Treatment: Lymphocyte cultures were stimulated to divide using a mitogen (e.g.,

phytohemagglutinin). Cells were then exposed to fexinidazole and its sulfone metabolite at

various concentrations, both with and without an exogenous metabolic activation system (S9

mix).

Micronucleus Scoring: After treatment, cytochalasin B was added to block cytokinesis,

resulting in binucleated cells. The frequency of micronuclei in these binucleated cells was

then scored.

Species: Crl:CD-1 (ICR) male mice.

Dosing: Animals were administered fexinidazole orally at doses of 0 (vehicle control), 500,

1000, or 2000 mg/kg. Two doses were given 24 hours apart.

Sample Collection: Bone marrow was harvested 24 hours after the second dose.
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Analysis: Bone marrow cells were smeared on slides, stained (e.g., with Giemsa), and 2000

polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei.

The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess

bone marrow toxicity.

Species: Male Sprague-Dawley Crl:CD (SD) rats.

Dosing: Rats received single oral doses of fexinidazole at 500, 1000, or 2000 mg/kg.

Sample Collection: Livers were sampled at 2-4 hours and 12-14 hours post-administration.

Hepatocyte Culture and Analysis: Hepatocytes were isolated and incubated with tritiated

thymidine ([³H]-thymidine). DNA repair (UDS) was measured by autoradiography, counting

the silver grains over the nucleus (net grain count) in non-S-phase cells.

Reproductive and Developmental Toxicity (Preliminary
Rat Study)

Species: Crl:CD (SD)IGS BR rats (10 mated females per group).

Administration: Fexinidazole was administered orally by gavage once daily at doses of 0,

50, 200, or 800 mg/kg/day.

Dosing Period: From gestation day 6 to day 17.

Endpoints: Maternal observations (body weight, clinical signs), and at termination, evaluation

of uterine contents including the number of corpora lutea, implantations, resorptions, and

live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal

abnormalities.

Safety Pharmacology Studies
These studies were conducted in compliance with ICH S7A and S7B guidelines.[2]

Species: Male Crl:CD(SD)BR rats.

Administration: Single oral doses of 0 (vehicle), 100, 300, or 1000 mg/kg.
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Method: Whole-body plethysmography was used to monitor respiratory parameters in

unrestrained, conscious animals for 4 hours post-dose.

Parameters Measured: Respiratory rate, tidal volume, minute volume, and other relevant

respiratory parameters.

Detailed protocols for the cardiovascular (typically in dogs using telemetry) and central nervous

system (typically a functional observational battery in mice or rats) studies are not available in

the public domain. However, they would have followed standard industry practices and

regulatory guidelines to assess effects on blood pressure, heart rate, ECG, and a range of

behavioral and neurological parameters.
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Caption: Workflow for the in vivo mouse bone marrow micronucleus assay.

Caption: Proposed mechanism for the differential genotoxicity of fexinidazole.

Conclusion
The preclinical toxicology studies conducted on fexinidazole indicate a favorable safety margin

for its clinical use in treating Human African Trypanosomiasis. The key toxicological findings

were limited to reduced body weight gain and food consumption at high doses in repeat-dose

studies. A critical aspect of its safety profile is the lack of genotoxicity in mammalian systems,

despite being positive in the Ames test. This is a well-understood phenomenon for some nitro-

heterocyclic compounds, where bacterial-specific enzymes are required for activation to

mutagenic species. Safety pharmacology and preliminary reproductive toxicity studies did not

reveal any significant untoward effects. This comprehensive preclinical data package supported
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the progression of fexinidazole into clinical trials and its eventual approval for the treatment of

HAT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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